molecular formula C25H34ClN3O5S2 B6486430 ethyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215613-60-7

ethyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B6486430
CAS No.: 1215613-60-7
M. Wt: 556.1 g/mol
InChI Key: IWBRUZBGEGGDOT-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C25H34ClN3O5S2 and its molecular weight is 556.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 555.1628412 g/mol and the complexity rating of the compound is 850. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Overview

The compound features a thieno[2,3-c]pyridine core integrated with a sulfonamide moiety. The unique structural components include:

  • Thieno[2,3-c]pyridine : A heterocyclic aromatic compound that contributes to the biological activity.
  • Cyclohexyl(methyl)sulfamoyl group : Enhances solubility and may influence pharmacological properties.
  • Ethyl group at the 6-position : Increases reactivity.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that modify the thieno[2,3-c]pyridine structure. The synthetic routes often focus on enhancing biological activity through structural modifications.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities:

  • Antimicrobial Activity : Compounds related to thieno[2,3-c]pyridine have shown significant antibacterial effects against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
  • Anticancer Potential : Some derivatives have demonstrated anticancer properties, making them candidates for further investigation in cancer therapy .
  • Enzyme Inhibition : The compound may interact with enzymes involved in phosphate metabolism, which is crucial for understanding its mechanism of action .

Case Studies and Research Findings

  • Antimicrobial Screening :
    A study synthesized various thieno[2,3-c]pyridine derivatives and screened them for antimicrobial activity. Compounds with similar structures to the target compound exhibited significant inhibition against several bacterial strains .
  • Enzyme Interaction Studies :
    Interaction studies revealed that this compound could effectively bind to specific biological targets. These studies are essential for optimizing its therapeutic potential and understanding the binding affinity compared to known inhibitors .

Comparative Analysis of Similar Compounds

The following table highlights compounds with structural similarities and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylateBenzyl group instead of cyclohexylAntimicrobial
N-(4-(benzyloxy)-phenyl)-N-methylsulfamoyl derivativesVarying aromatic substitutionsAnticancer
Thienopyrimidine derivativesSimilar core structureInhibition of phosphate transport

This comparison illustrates the diversity within this chemical class while emphasizing how the unique cyclohexylmethylsulfamoyl substitution may influence the pharmacological profile of the target compound.

Properties

IUPAC Name

ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S2.ClH/c1-4-33-25(30)22-20-14-15-27(2)16-21(20)34-24(22)26-23(29)17-10-12-19(13-11-17)35(31,32)28(3)18-8-6-5-7-9-18;/h10-13,18H,4-9,14-16H2,1-3H3,(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBRUZBGEGGDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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